molecular formula C16H16N4O B14975372 N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide

Cat. No.: B14975372
M. Wt: 280.32 g/mol
InChI Key: KQIUFMXSUZHETF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 7-methylimidazo[1,2-a]pyridine with a suitable phenylpropanamide derivative under controlled conditions. The reaction is often catalyzed by transition metals or conducted under metal-free oxidation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as reverse phase column chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide stands out due to its unique structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide

InChI

InChI=1S/C16H16N4O/c1-3-15(21)18-13-6-4-12(5-7-13)14-10-20-9-8-11(2)17-16(20)19-14/h4-10H,3H2,1-2H3,(H,18,21)

InChI Key

KQIUFMXSUZHETF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=CN3C=CC(=NC3=N2)C

Origin of Product

United States

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